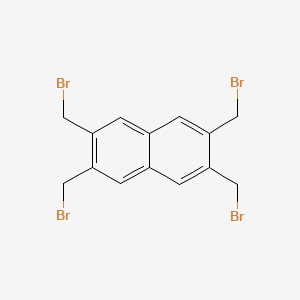
2,3,6,7-Tetrakis(bromomethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7-Tetrakis(bromomethyl)naphthalene is an organic compound with the molecular formula C14H12Br4. It is a derivative of naphthalene, where four bromomethyl groups are attached to the 2, 3, 6, and 7 positions of the naphthalene ring. This compound is known for its unique structural properties and its applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrakis(bromomethyl)naphthalene typically involves the bromination of 2,3,6,7-tetramethylnaphthalene. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, leading to the substitution of methyl groups with bromomethyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6,7-Tetrakis(bromomethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthalene derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidation states or reduced forms of the compound.
Applications De Recherche Scientifique
2,3,6,7-Tetrakis(bromomethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including cyclophanes and molecular capsules.
Biology: The compound is studied for its potential interactions with biological molecules and its role in the design of bioactive compounds.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,3,6,7-Tetrakis(bromomethyl)naphthalene involves its ability to undergo various chemical reactions, leading to the formation of different products. The bromomethyl groups play a crucial role in these reactions, acting as reactive sites for nucleophilic substitution, oxidation, and reduction. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
2,3,6,7-Tetrakis(bromomethyl)naphthalene can be compared with other similar compounds, such as:
2,3,6,7-Tetramethylnaphthalene: The precursor compound used in its synthesis.
2,3,6,7-Tetrakis(chloromethyl)naphthalene: A similar compound with chloromethyl groups instead of bromomethyl groups.
2,3,6,7-Tetrakis(iodomethyl)naphthalene: Another analogous compound with iodomethyl groups.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form, which are distinct from those of its analogs.
Propriétés
Numéro CAS |
88903-14-4 |
|---|---|
Formule moléculaire |
C14H12Br4 |
Poids moléculaire |
499.9 g/mol |
Nom IUPAC |
2,3,6,7-tetrakis(bromomethyl)naphthalene |
InChI |
InChI=1S/C14H12Br4/c15-5-11-1-9-2-13(7-17)14(8-18)4-10(9)3-12(11)6-16/h1-4H,5-8H2 |
Clé InChI |
PUMPSEORLQUFCE-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=CC2=CC(=C1CBr)CBr)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


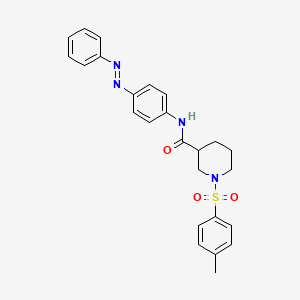
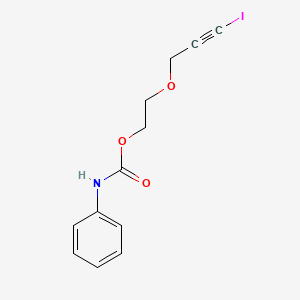
![4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B14133227.png)

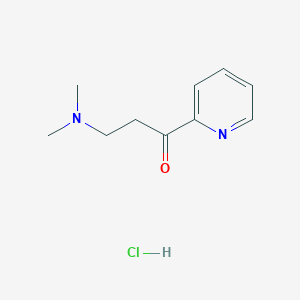



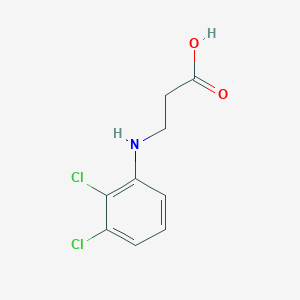
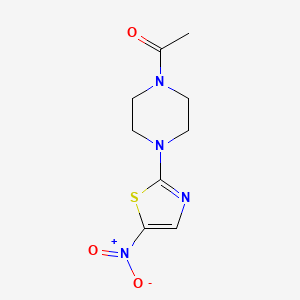
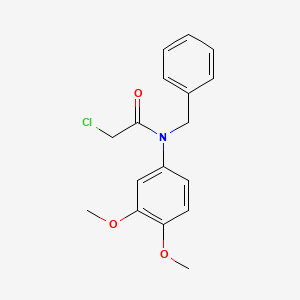
![N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14133290.png)
![Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate](/img/structure/B14133301.png)

